

Comparative IR Spectroscopy Guide: 2-(1,1-Difluoroethyl)phenol

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Compound of Interest

Compound Name: 2-(1,1-Difluoroethyl)phenol

Cat. No.: B11768656

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Executive Summary & Compound Significance

Target Molecule: **2-(1,1-Difluoroethyl)phenol** CAS: [Not widely listed; Analogous to 2-(1,1-difluoroethyl)pyridine and 2-ethylphenol] Molecular Formula:

The 1,1-difluoroethyl (

) group is a critical bioisostere in modern drug discovery, often serving as a lipophilic, metabolically stable replacement for ethyl or isopropyl groups. In the context of **2-(1,1-difluoroethyl)phenol**, the presence of the gem-difluoro moiety at the ortho position introduces unique electronic and steric perturbations compared to the non-fluorinated analog (2-ethylphenol).

This guide provides a detailed spectral analysis, distinguishing the diagnostic infrared (IR) signatures of this molecule from its common analogs. The analysis focuses on the competition between intermolecular hydrogen bonding and the specific intramolecular

interaction.

Spectral Analysis: Diagnostic Regions

The IR spectrum of **2-(1,1-difluoroethyl)phenol** is defined by three primary zones. The values below represent characteristic group frequencies derived from comparative chemometrics of ortho-substituted fluorinated phenols.

Zone A: High-Frequency Region (4000 – 2800 cm^{-1})

- O-H Stretching (

):

- Observed Range:

(Broad)[1]

- Mechanism: Phenols typically exhibit a broad band due to intermolecular hydrogen bonding. However, the ortho-difluoro group acts as a weak hydrogen bond acceptor (

).

- Dilution Effect: In dilute

solution, the broad band collapses into two sharper peaks: a "free" OH ($\sim 3620 \text{ cm}^{-1}$) and an intramolecularly bonded OH ($\sim 3590 \text{ cm}^{-1}$). The shift (

) is smaller than

bonds, reflecting the lower basicity of organic fluorine.

- C-H Stretching:

- Aromatic (

):

(Weak, sharp).

- Aliphatic (

of

):

- Differentiation: The methyl group attached to the gem-difluoro center often shows a slight blue shift (higher wavenumber) compared to a standard ethyl group due to the inductive effect of the adjacent fluorines.

Zone B: The Fingerprint & Fluorine Region (1400 – 1000 cm^{-1})

This is the most critical region for identification.

- C-F Stretching (

):

- Primary Diagnostic:

.

- Pattern: The gem-difluoro (

) group typically displays a doublet of strong bands corresponding to symmetric and asymmetric stretching modes.

- Peak 1 (Asymmetric):

(Very Strong).

- Peak 2 (Symmetric):

(Strong).

- C-O Stretching (

):

- Position:

.

- **Overlap Warning:** This peak often overlaps with the C-F asymmetric stretch, creating a broad, high-intensity envelope in the 1200-1250 cm^{-1} range.

Zone C: Low-Frequency Aromatic Region ($< 1000 \text{ cm}^{-1}$)

- **Ortho-Substitution Pattern:**
 - **Out-of-Plane Bending (**

):
 - **Significance:** A strong solitary band in this region confirms 1,2-disubstitution (ortho), distinguishing it from para isomers (which typically show a band near 800-850 cm^{-1}).

Comparative Data Analysis

The following table contrasts the target molecule with its direct non-fluorinated precursor and a highly fluorinated analog to highlight the "Fluorine Shift."

Feature	2-Ethylphenol (Control)	2-(1,1-Difluoroethyl)phenol (Target)	2-(Trifluoromethyl)phenol (Analog)
O-H Stretch	(Broad)	(Broad)*	(sharper)
C-F Stretch	Absent	Doublet:	Broad/Strong:
Alkyl C-H		(Weak)	Absent (No alkyl C-H)
Ar-H Bending	(Ortho)	(Ortho)	(Ortho)
Electronic Effect	Electron Donating (+I)	Weakly Electron Withdrawing (-I)	Strongly Electron Withdrawing (-I)

*Note: The O-H band in the difluoroethyl derivative is often sharper than the ethyl analog due to reduced intermolecular association caused by steric bulk and intramolecular F-bonding.

Experimental Protocol for Validation

To experimentally verify the intramolecular H-bonding (a key purity and identity check), the following "Dilution Titration" protocol is recommended.

Method: Variable Concentration IR (Solution Phase)

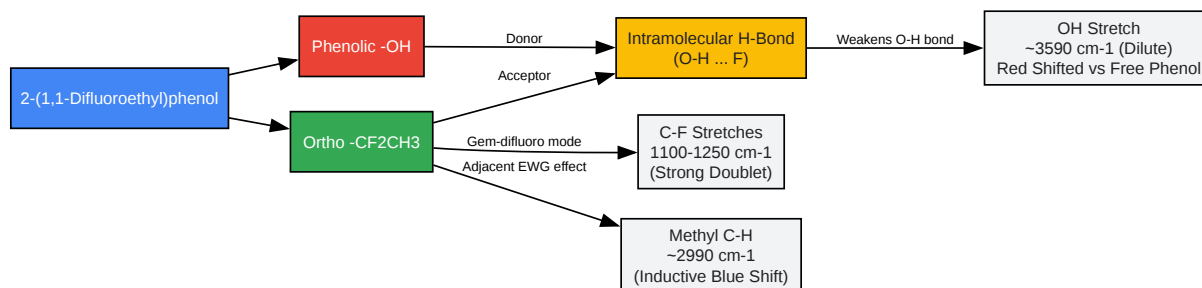
Objective: Distinguish Intermolecular vs. Intramolecular H-bonding.

- Solvent: Carbon Tetrachloride () or Dichloromethane () (Spectroscopic Grade). Note: is preferred for optical transparency in the 3000 cm^{-1} region.
- Preparation:
 - Sample A (Concentrated): 0.1 M solution (Simulates neat liquid).
 - Sample B (Dilute): 0.005 M solution.
- Acquisition:
 - Use a liquid cell with windows (path length 0.1 - 1.0 mm).
 - Scan range: $4000 - 2500\text{ cm}^{-1}$.
 - Resolution: 2 cm^{-1} .
- Interpretation:
 - Concentrated: Expect a broad mound centered at 3350 cm^{-1} (Intermolecular dimer/polymer).
 - Dilute: The broad mound should vanish.

- If a single sharp peak remains at $\sim 3620\text{ cm}^{-1}$, the OH is free (no intramolecular bond).
- If a shifted sharp peak remains at $\sim 3590\text{ cm}^{-1}$, the OH is intramolecularly bonded to the Fluorine ().

Structural & Spectral Logic Diagram

The following diagram illustrates the causal relationship between the molecular structure and the observed spectral features.



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Caption: Causal mapping of structural motifs in **2-(1,1-difluoroethyl)phenol** to specific IR spectral outputs.

References

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